5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide
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Description
5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide is a useful research compound. Its molecular formula is C10H17F6N2O4S2+ and its molecular weight is 407.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biochemical Analysis
Biochemical Properties
5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide plays a significant role in biochemical reactions, particularly in the context of anion exchange membranes (AEMs). It interacts with various enzymes, proteins, and other biomolecules, primarily through ionic interactions and hydrogen bonding. The spirocyclic quaternary ammonium cation of this compound enhances its stability in alkaline media, making it a valuable component in AEMs for fuel cells and other electrochemical applications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of key enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of specific metabolites . Additionally, this compound can impact cell proliferation and apoptosis, highlighting its potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The spirocyclic quaternary ammonium cation facilitates strong ionic interactions with negatively charged biomolecules, while the trifluoromethylsulfonyl groups participate in hydrogen bonding and other non-covalent interactions. These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. This compound exhibits high stability in alkaline media, maintaining its structural integrity over extended periods . Its degradation products and their potential effects on cellular processes are still under investigation. Long-term studies have shown that this compound can have sustained effects on cellular metabolism and gene expression, indicating its potential for prolonged therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to modulate metabolic pathways and enhance cellular function without causing significant toxicity . At higher doses, it can induce toxic effects, including oxidative stress and apoptosis, highlighting the importance of dosage optimization for therapeutic applications. Threshold effects have been observed, where specific concentrations of this compound are required to achieve desired biochemical outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of key metabolites, thereby modulating cellular energy production and biosynthetic processes . Its interactions with specific enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, highlight its potential to alter metabolic homeostasis and cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can accumulate in certain cellular compartments, influencing its localization and activity . The presence of transporters that facilitate its uptake and distribution is crucial for its effective function in biochemical processes.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the mitochondria, nucleus, or other organelles, where it exerts its biochemical effects . Its activity and function are influenced by its subcellular distribution, highlighting the importance of understanding its localization for therapeutic applications.
Properties
CAS No. |
706759-44-6 |
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Molecular Formula |
C10H17F6N2O4S2+ |
Molecular Weight |
407.4 g/mol |
IUPAC Name |
5-azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide |
InChI |
InChI=1S/C8H16N.C2HF6NO4S2/c1-2-6-9(5-1)7-3-4-8-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h1-8H2;9H/q+1; |
InChI Key |
ZRKYJVGRMJUKEF-UHFFFAOYSA-N |
SMILES |
C1CC[N+]2(C1)CCCC2.C(F)(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F |
Canonical SMILES |
C1CC[N+]2(C1)CCCC2.C(F)(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F |
Pictograms |
Irritant |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.